molecular formula C35H43ClN2O8 B055678 Cryptophycin CAS No. 124689-65-2

Cryptophycin

Cat. No. B055678
M. Wt: 655.2 g/mol
InChI Key: PSNOPSMXOBPNNV-VVCTWANISA-N
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Description

Cryptophycin is a cytotoxic dioxadiazacyclohexadecenetetrone isolated from cyanobacteria of the genus Nostoc . It has been studied for its potential antiproliferative properties useful in developing chemotherapy . Incubation of L1210 leukemia cells with cryptophycin resulted in dose-dependent inhibition of cell proliferation .


Synthesis Analysis

Cryptophycins were first isolated from cyanobacteria but have subsequently been produced by chemical synthesis . The cryptophycin thioesterase (CrpTE) and the cryptophycin epoxidase (CrpE) are a versatile set of enzymes that catalyze macrocyclization and epoxidation of over 20 natural cryptophycin metabolites . A scalable synthesis of 12 new unit A-B-C-D linear chain elongation intermediates containing heterocyclic aromatic groups as alternatives to the native unit A benzyl group has been developed .


Molecular Structure Analysis

Cryptophycins are a family of macrolide molecules. The common core structure of cryptophycins is colored by division into four fragments, two amino and two hydroxycarboxylic acids .


Chemical Reactions Analysis

The cryptophycin thioesterase (CrpTE) and the cryptophycin epoxidase (CrpE) are a versatile set of enzymes that catalyze macrocyclization and epoxidation of over 20 natural cryptophycin metabolites . These enzymes have been used as standalone biocatalysts for the production of unnatural derivatives .

Scientific Research Applications

  • Antimicrotubule Agent Effective Against Drug-Resistant Cells : Cryptophycin exhibits strong antimicrotubule properties, making it effective against cells resistant to other drugs. It causes dose-dependent inhibition of cell proliferation and disrupts cellular microtubules, similar to the effects of vinblastine. Notably, it remains effective against cells that have developed resistance to drugs like vinblastine, colchicine, and taxol (Smith et al., 1994).

  • Anticancer Activity and Tubulin Interaction : Cryptophycins are known for their powerful antimitotic and anticancer activities. They bind to tubulin, stabilizing microtubule dynamics at very low concentrations and causing depolymerization of microtubules at higher concentrations. This mechanism leads to a rapid apoptotic response in cancer cells. The flexibility in their molecular structure also enables the synthesis of various analogues for targeted cancer treatment (Eggen & Georg, 2002).

  • Interaction with the Vinca Alkaloid Domain of Tubulin : Cryptophycin's mechanism involves interaction with the Vinca alkaloid site of tubulin. It disrupts microtubule dynamics, differing in molecular interaction details from other antimitotic drugs (Smith & Zhang, 1996).

  • Synthesis and Evaluation of Cryptophycin Analogs : Research has focused on synthesizing modified cryptophycins to understand structure-activity relationships and develop potential antitumor agents. These analogs are designed to overcome challenges like in vivo instability and to enhance their therapeutic potential (Weiss et al., 2013).

  • Targeted Drug Delivery Applications : Recent studies have explored conjugating cryptophycin with targeting moieties for enhanced tumor specificity. This approach aims to reduce side effects and improve efficacy in treating drug-resistant cancers (Borbély et al., 2019).

  • Potential for Antibody Drug Conjugates : Cryptophycins' potency as cytotoxic agents makes them suitable for use in antibody drug conjugates (ADCs). Their effectiveness is enhanced when combined with targeting antibodies, providing a promising avenue for cancer therapy (Verma et al., 2015).

properties

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNOPSMXOBPNNV-VVCTWANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046187
Record name Cryptophycin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptophycin

CAS RN

124689-65-2
Record name Cryptophycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptophycin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOPHYCIN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,820
Citations
M Nahrwold, T Bogner, S Eissler, S Verma… - Organic …, 2010 - ACS Publications
An endocyclic trans-amide linkage within the macrocyclic antitumor agent cryptophycin-52 was replaced by a 1,4-disubstituted 1H-1,2,3-triazole ring. Macrocyclisation of the triazole …
Number of citations: 108 pubs.acs.org
J Liang, RE Moore, ED Moher, JE Munroe… - Investigational New …, 2005 - Springer
… a glycinate ester of the chlorohydrin Cryptophycin-296. The … After the examination of 81 different Cryptophycin analogs in … , Cryptophycin-249 (C-249, the glycinate of Cryptophycin-8), …
Number of citations: 100 link.springer.com
S Eissler, M Nahrwold, B Neumann, HG Stammler… - Organic …, 2007 - ACS Publications
Two short synthetic approaches toward cryptophycin unit A comprise a catalytic asymmetric dihydroxylation as the sole source of chirality, while all further stereogenic centers are …
Number of citations: 50 pubs.acs.org
CD Smith, X Zhang, SL Mooberry, GML Patterson… - Cancer Research, 1994 - AACR
… Combinational treatments with vinblastine and cryptophycin resulted in additive cytotoxicity. … to cryptophycin than they are to vinblastine, colchicine, and taxol. Therefore, cryptophycin is …
Number of citations: 323 aacrjournals.org
Y Ding, CM Rath, KL Bolduc… - Journal of the …, 2011 - ACS Publications
Cryptophycins (Crp) are a group of cyanobacterial depsipeptides with activity against drug-resistant tumors. Although they have been shown to be promising, further efforts are required …
Number of citations: 48 pubs.acs.org
AK Ghosh, L Swanson - The Journal of Organic Chemistry, 2003 - ACS Publications
… We recently reported the synthesis of cryptophycin B utilizing an ester-derived titanium … synthetic cryptophycin 52 are in full agreement with the reported values for cryptophycin 52. …
Number of citations: 75 pubs.acs.org
JJ Schmidt, Y Khatri, SI Brody, C Zhu… - ACS chemical …, 2020 - ACS Publications
… for the production of novel cryptophycin analogs of medicinal … series of novel cryptophycin chain elongation intermediates … a series of heterocyclic cryptophycin A subunits, elaboration …
Number of citations: 14 pubs.acs.org
NA Magarvey, ZQ Beck, T Golakoti, Y Ding… - ACS chemical …, 2006 - ACS Publications
… Here we provide a detailed characterization of the cryptophycin metabolic pathway by stable-isotope labeling experiments and through cloning, sequencing, and annotating the …
Number of citations: 186 pubs.acs.org
ZQ Beck, CC Aldrich, NA Magarvey, GI Georg… - Biochemistry, 2005 - ACS Publications
… In this study, the thioesterase domain from the cryptophycin … synthesis of the cryptophycin/arenastatin class of antitumor … variation within the seco-cryptophycin unit C β-alanine …
Number of citations: 69 pubs.acs.org
VF Patel, SL Andis, JH Kennedy, JE Ray… - Journal of medicinal …, 1999 - ACS Publications
A general synthetic approach to novel cryptophycin analogues 6 is described. N-Hydroxysuccinimide active ester 15, a key common intermediate, was converted to β-epoxide 6 in three …
Number of citations: 53 pubs.acs.org

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